molecular formula C26H22F3N5O B130905 CP-346086

CP-346086

Cat. No.: B130905
M. Wt: 477.5 g/mol
InChI Key: WNDIAFXQKOHFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP 346086 is a potent and orally active inhibitor of microsomal triglyceride transfer protein. This compound has been shown to lower plasma cholesterol and triglycerides in both experimental animals and humans . It is primarily used in the treatment of hyperlipidemia and related cardiovascular diseases.

Scientific Research Applications

CP 346086 has several scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of microsomal triglyceride transfer protein.

    Biology: The compound is used to investigate the role of triglycerides and cholesterol in cellular processes.

    Medicine: CP 346086 is studied for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.

    Industry: The compound is used in the development of new lipid-lowering drugs and formulations

Future Directions

Given the wide range of biological activities exhibited by triazole compounds, there is significant potential for future research into the development of new drugs based on these structures .

Biochemical Analysis

Biochemical Properties

CP-346086 plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with the MTP, an enzyme that is crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins . This compound inhibits MTP activity, thereby affecting the secretion of apoB and triglycerides .

Cellular Effects

In Hep-G2 cells, this compound has been shown to inhibit the secretion of apoB and triglycerides without affecting apoA-I secretion or lipid synthesis . This indicates that this compound can influence cell function by altering lipid metabolism and secretion pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to MTP, thereby inhibiting its activity . This inhibition affects the assembly of apoB-containing lipoproteins, leading to reduced secretion of apoB and triglycerides .

Temporal Effects in Laboratory Settings

This compound has been observed to lower plasma triglycerides 2 hours after a single oral dose in rats or mice . After a 2-week treatment, it was found to lower total, VLDL, and LDL cholesterol and triglycerides dose-dependently .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, a dose giving 30% triglyceride lowering (ED30) was found to be 1.3 mg/kg .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, particularly those involving MTP . By inhibiting MTP, this compound affects the assembly and secretion of apoB-containing lipoproteins, thereby influencing lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an MTP inhibitor

Subcellular Localization

Given its role as an MTP inhibitor, it is likely to be localized in the endoplasmic reticulum where MTP is found .

Preparation Methods

The synthesis of CP 346086 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a biphenyl structure and the incorporation of a trifluoromethyl group .

Chemical Reactions Analysis

CP 346086 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

CP 346086 is unique in its potent inhibition of microsomal triglyceride transfer protein. Similar compounds include:

    Lomitapide: Another microsomal triglyceride transfer protein inhibitor used to treat hyperlipidemia.

    Mipomersen: An antisense oligonucleotide that targets apolipoprotein B messenger RNA, reducing the production of apolipoprotein B and low-density lipoprotein.

Compared to these compounds, CP 346086 has shown a higher potency and oral bioavailability, making it a promising candidate for further development .

Properties

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

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